(S)-2-(Acetylamino)-6-amino-N-methylhexanamide chemical properties
(S)-2-(Acetylamino)-6-amino-N-methylhexanamide chemical properties
An In-Depth Technical Guide to (S)-2-(Acetylamino)-6-amino-N-methylhexanamide
Abstract
(S)-2-(Acetylamino)-6-amino-N-methylhexanamide, also known as Nα-Acetyl-L-lysine methyl amide, is a modified amino acid derivative of significant interest in biochemical and pharmaceutical research.[][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. As a structural mimic of an acetylated lysine residue, this compound is an invaluable tool for investigating the roles of post-translational modifications in cellular processes, particularly those involving protein acetylation and deacetylation.[] Its unique structure, featuring an acetylated α-amino group and a methylamide at the C-terminus, offers enhanced stability and solubility, making it suitable for a variety of experimental contexts, from enzyme kinetic studies to probes in epigenetic research.[][2] This document serves as a technical resource for researchers and drug development professionals, offering detailed information on its physicochemical characteristics, spectroscopic data, and practical methodologies for its use.
Nomenclature and Chemical Structure
The systematic identification of a compound is foundational to its study. (S)-2-(Acetylamino)-6-amino-N-methylhexanamide is recognized by several synonyms, reflecting its structural origins from the amino acid L-lysine.
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IUPAC Name: (2S)-2-acetamido-6-amino-N-methylhexanamide[][3]
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Common Synonyms: Nα-Acetyl-L-lysine methyl amide, Ac-L-Lys-NHMe, N-Acetyl-L-lysine Methylamide[][3]
The structure consists of a hexanamide backbone derived from lysine. The alpha-amino group is acetylated, and the carboxyl group is modified to an N-methylamide. The stereochemistry at the alpha-carbon is (S), consistent with the L-configuration of natural amino acids.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental designs. The acetylation and methylamidation modifications generally contribute to increased solubility and stability compared to the parent amino acid.[][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₃O₂ | PubChem[2][3][4] |
| Molecular Weight | 201.27 g/mol | PubChem[][3][4] |
| Appearance | White to off-white powder | BOC Sciences[], Chem-Impex[2] |
| Melting Point | 166 °C | BOC Sciences[] |
| Boiling Point | 483.2 ± 40.0 °C (Predicted) | BOC Sciences[] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | BOC Sciences[] |
| XLogP3 | -2.4 | PubChem[3] |
| Storage Conditions | 2-8 °C | BOC Sciences[], Chem-Impex[2] |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: Spectral data is available and can be accessed through public databases such as SpectraBase.[3]
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Mass Spectrometry (MS):
Synthesis and Purification
The synthesis of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide typically involves a multi-step process starting from a suitably protected L-lysine derivative. The rationale behind this approach is to selectively modify the α-amino and carboxyl groups while the side-chain (ε-amino) group remains protected, to be deprotected in the final step.
A representative synthetic workflow is outlined below. This process leverages standard peptide chemistry techniques to ensure high yield and purity.
General Synthetic Workflow
The synthesis begins with L-lysine where the ε-amino group is protected with a group like tert-butyloxycarbonyl (Boc) and the carboxyl group is protected as a methyl or ethyl ester. This strategic protection allows for specific modifications of the α-amino group.
Caption: General Synthetic Workflow for Nα-Acetyl-L-lysine methyl amide.
Detailed Protocol
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Acetylation of the α-Amino Group: Nε-Boc-L-lysine methyl ester is dissolved in a suitable organic solvent (e.g., dichloromethane). A non-nucleophilic base such as diisopropylethylamine (DIEA) is added, followed by the slow addition of acetic anhydride. The reaction is monitored by thin-layer chromatography (TLC) until completion. The purpose of the base is to neutralize the acetic acid byproduct, driving the reaction forward.
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Amidation of the Methyl Ester: The resulting Nα-acetylated intermediate is concentrated and then treated with an aqueous solution of methylamine. This reaction converts the methyl ester to the desired N-methylamide. The progress is again monitored by TLC or LC-MS.
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Deprotection of the ε-Amino Group: The Boc protecting group is removed from the lysine side chain using a strong acid, typically trifluoroacetic acid (TFA), in dichloromethane. The acid cleaves the Boc group, yielding the final product as a salt.
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Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, lyophilized, and characterized by mass spectrometry and NMR to confirm identity and purity (typically ≥99% by TLC is achievable).[2]
Applications in Research and Drug Development
(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a versatile tool in several areas of scientific inquiry.[2]
Epigenetics and Post-Translational Modification Research
Lysine acetylation is a critical post-translational modification that regulates gene expression and protein function.[] This compound serves as a stable mimic of an N-terminally acetylated lysine residue within a peptide chain.
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Enzyme Substrate and Inhibitor Studies: It is used in biochemical assays to study the activity and specificity of enzymes such as histone acetyltransferases (HATs) and histone deacetylases (HDACs).[][2] By acting as a substrate or a competitive inhibitor, it helps in elucidating enzymatic mechanisms and in screening for potential therapeutic agents that modulate these enzymes.[2]
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Probing Protein-Protein Interactions: Acetylated lysine residues are often recognized by specific protein domains called bromodomains. This compound can be incorporated into peptides to study these interactions, which are crucial in chromatin remodeling and signal transduction.
Pharmaceutical and Drug Delivery Research
The chemical modifications on this molecule confer properties that are advantageous in pharmaceutical development.
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Enhanced Bioavailability: The acetylation and amidation can improve the solubility and metabolic stability of peptide-based drug candidates, potentially enhancing their bioavailability.[2]
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Neuroscience Research: There is interest in its potential neuroprotective properties, making it a subject of study in the context of developing treatments for neurodegenerative diseases.[2]
Example Experimental Protocol: HDAC Inhibition Assay
This section provides a representative protocol for using (S)-2-(Acetylamino)-6-amino-N-methylhexanamide as a potential inhibitor in a fluorogenic HDAC activity assay.
Workflow for HDAC Inhibition Screening
Caption: Workflow for an in vitro HDAC inhibition assay.
Step-by-Step Methodology
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Reagent Preparation: Prepare a stock solution of (S)-2-(Acetylamino)-6-amino-N-methylhexanamide in an appropriate buffer (e.g., Tris-HCl with stabilizers). Perform serial dilutions to obtain a range of concentrations for testing.
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Assay Setup: In a 96-well microplate, add the HDAC enzyme solution to each well, followed by the diluted test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).
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Initiation and Incubation: Add a fluorogenic acetylated peptide substrate to each well to start the reaction. Incubate the plate at 37°C for 60 minutes. During this time, active HDAC enzyme will deacetylate the substrate.
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Development: Stop the enzymatic reaction by adding a developer solution. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.
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Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
(S)-2-(Acetylamino)-6-amino-N-methylhexanamide is a well-characterized lysine derivative with significant utility in scientific research. Its chemical properties, particularly its stability and role as an acetyl-lysine mimic, make it an indispensable reagent for studying enzyme kinetics, post-translational modifications, and protein-protein interactions. As research into epigenetics and targeted therapeutics continues to grow, the importance of such precisely engineered chemical tools is set to increase, paving the way for new discoveries in both basic science and drug development.
References
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PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.
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BOC Sciences. . Accessed January 14, 2026.
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Santa Cruz Biotechnology. . Accessed January 14, 2026.
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Chem-Impex. . Accessed January 14, 2026.
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PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.
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Popov, E. M., et al. "[Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]." Molekuliarnaia biologiia 9.3 (1975): 415-25. [Link]. Accessed January 14, 2026.
